molecular formula C11H12O2S B11802901 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11802901
M. Wt: 208.28 g/mol
InChI Key: AHSMOSGRCCUVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by a fused ring system containing both sulfur and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methylthiophene with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydro derivatives .

Scientific Research Applications

4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Benzo[b]thiophene-2-carboxylic acid
  • Methyl benzo[b]thiophene-2-carboxylate

Comparison: 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of methyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4,6-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H12O2S/c1-6-3-7(2)8-5-10(11(12)13)14-9(8)4-6/h3-4,10H,5H2,1-2H3,(H,12,13)

InChI Key

AHSMOSGRCCUVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(SC2=C1)C(=O)O)C

Origin of Product

United States

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